molecular formula C9H15NO4S B15090770 (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

Cat. No.: B15090770
M. Wt: 233.29 g/mol
InChI Key: VQMFTCLAUIDDFL-SSDOTTSWSA-N
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Description

(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanesulfonyl chloride with piperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: The major product would be the corresponding sulfone.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their biological activity, and this compound could be explored for its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    Piperidine-3-carboxylic acid: A simpler analog without the cyclopropanesulfonyl group.

    Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-2-carboxylic acid.

Uniqueness: The presence of the cyclopropanesulfonyl group in (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other piperidine derivatives and potentially useful in specialized applications.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1

InChI Key

VQMFTCLAUIDDFL-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O

Origin of Product

United States

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